molecular formula C19H18N2O4S B2510449 Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 868369-99-7

Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

Cat. No. B2510449
CAS RN: 868369-99-7
M. Wt: 370.42
InChI Key: ZXKCDKVDCBOZPF-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate, also known as Methyl BDMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the benzothiazole family and has a molecular weight of 394.46 g/mol.

Scientific Research Applications

Photodynamic Therapy Applications

Research by Pişkin, Canpolat, and Öztürk (2020) introduces new compounds with potential applications in photodynamic therapy for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield, show promise as Type II photosensitizers. Their remarkable fluorescence properties and appropriate photodegradation quantum yield position them as significant contributions to cancer therapy advancements (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Molluscicidal Activity

Orjala, Erdelmeier, Wright, Rali, and Sticher (1993) discovered prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activities from Piper aduncum leaves. These findings reveal the compound's potential for use in developing new antimicrobial agents and pesticides (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Solar Energy Harvesting

Kim, Mor, Paulose, Varghese, Baik, and Grimes (2010) discuss the design and development of unsymmetrical benzothiazole squaraine dyes for near-infrared harvesting, demonstrating their utility in solid-state dye-sensitized solar cells. This highlights the compound's relevance in enhancing solar energy conversion technologies (Kim, Mor, Paulose, Varghese, Baik, & Grimes, 2010).

Anti-inflammatory Research

Rathi, More, Deshmukh, and Chaudhari (2013) synthesized a series of compounds to evaluate their in-vitro anti-inflammatory activity. Their research identifies chloro functional group derivatives showing significant anti-inflammatory effects, providing a foundation for developing new anti-inflammatory drugs (Rathi, More, Deshmukh, & Chaudhari, 2013).

Synthetic Methodologies

Takashima-Hirano, Ishii, and Suzuki (2012) developed a novel synthesis approach using Pd(0)-mediated rapid carbonylation, emphasizing the compound's importance in facilitating efficient organic synthesis techniques (Takashima-Hirano, Ishii, & Suzuki, 2012).

properties

IUPAC Name

methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-11-5-10-14(24-3)15-16(11)26-19(21(15)2)20-17(22)12-6-8-13(9-7-12)18(23)25-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKCDKVDCBOZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

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